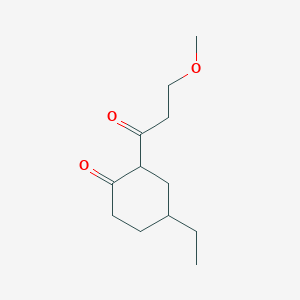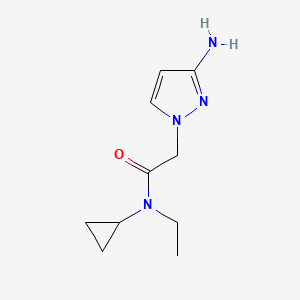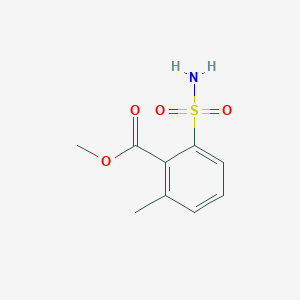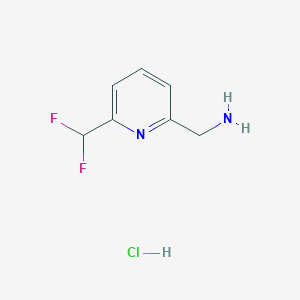
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a 3-methoxypropanoyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 3-methoxypropanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
化学反応の分析
Types of Reactions
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
4-Ethylcyclohexanone: Similar structure but lacks the methoxypropanoyl group.
2-(3-Methoxypropanoyl)cyclohexanone: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is unique due to the presence of both the ethyl and methoxypropanoyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-3-9-4-5-11(13)10(8-9)12(14)6-7-15-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
ABRBECFZCAJWLK-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C(C1)C(=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)



![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)




![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)




